molecular formula C17H21N5O2 B2656612 1-(4-ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea CAS No. 2034238-57-6

1-(4-ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea

Cat. No.: B2656612
CAS No.: 2034238-57-6
M. Wt: 327.388
InChI Key: XFQJEKATSZYWPW-UHFFFAOYSA-N
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Description

The compound “1-(4-ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea” is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole ring, which is a simple aromatic ring composed of two nitrogen atoms and three carbon atoms. The compound also has an ethoxyphenyl group and a urea group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and pyrazole rings, along with the ethoxyphenyl and urea groups. The presence of these functional groups would likely confer specific chemical properties to the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and pyrazole rings could confer aromaticity to the compound, while the ethoxyphenyl and urea groups could influence its solubility and reactivity .

Scientific Research Applications

Anticancer Applications

A study by Bazin et al. (2016) focused on the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, identifying a compound with significant cytostatic activity against non-small cell lung cancer (NSCLC) cell lines. This compound demonstrated a selective dose-dependent response in P53-mutant NSCLC-N6-L16 cell lines, suggesting its potential for reactivating p53 mutant in cancer therapy (Bazin et al., 2016).

Materials Science and Hydrogel Applications

Lloyd and Steed (2011) explored the formation of hydrogels using a urea-based compound, demonstrating the tunability of the gels' physical properties through anion variation. This study highlights the potential of urea derivatives in designing materials with specific rheological and morphological characteristics (Lloyd & Steed, 2011).

Synthetic Chemistry and Reactivity Studies

Research by Hossain et al. (2018) on newly synthesized imidazole derivatives, including a discussion on their spectroscopic and reactive properties, provides insight into the utility of such compounds in chemical synthesis and potential pharmaceutical applications. The study involved a detailed analysis using experimental and computational approaches to understand the reactivity properties of these compounds (Hossain et al., 2018).

Antibacterial Compound Synthesis

A study by Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications. This work underscores the versatility of urea derivatives in the development of compounds with potential antibacterial properties (Azab et al., 2013).

Molecular Modeling and Anti-tumor Agents

Nassar et al. (2015) outlined an efficient method to obtain pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents, demonstrating the significance of urea derivatives in synthesizing compounds with potential therapeutic applications (Nassar et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole-containing compounds show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on this compound would likely depend on its observed biological activities. If it shows promising activity in a particular area (e.g., as an antibacterial or antitumor agent), then future research could focus on optimizing its structure to enhance this activity and reduce any potential side effects .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-3-24-15-6-4-14(5-7-15)19-17(23)18-8-9-21-10-11-22-16(21)12-13(2)20-22/h4-7,10-12H,3,8-9H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQJEKATSZYWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCN2C=CN3C2=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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